Benzotriazol-1-yl-(2-iodophenyl)methanone
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Overview
Description
Benzotriazol-1-yl-(2-iodophenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical scaffold in organic synthesis due to its stability, ease of introduction into molecules, and ability to activate molecules for various transformations . The compound this compound is of particular interest due to its unique structure, which combines the benzotriazole moiety with an iodophenyl group, potentially offering unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone typically involves the reaction of 2-iodobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Iodobenzoyl chloride+BenzotriazoleBasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-(2-iodophenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The benzotriazole moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Benzotriazol-1-yl-(2-iodophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(2-iodophenyl)methanone involves its ability to interact with various molecular targets and pathways. The benzotriazole moiety can act as a proton activator, stabilizing anions and facilitating reactions with electrophiles . Additionally, the iodophenyl group can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Bis-(1H-benzotriazol-1-yl)-methanone
- Bis-(1H-benzotriazol-1-yl)-methanethione
- Di-(1H-benzotriazol-1-yl)methanimine
- N,N-Dimethylaminobenzotriazol-1-ylmethyleniminium chloride
Uniqueness
Benzotriazol-1-yl-(2-iodophenyl)methanone is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential applications compared to other benzotriazole derivatives. The combination of the benzotriazole and iodophenyl moieties allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
benzotriazol-1-yl-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRPPTLBUXBNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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